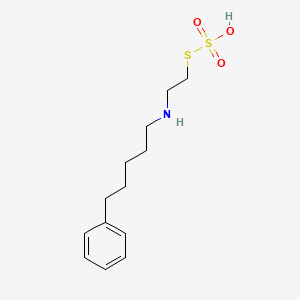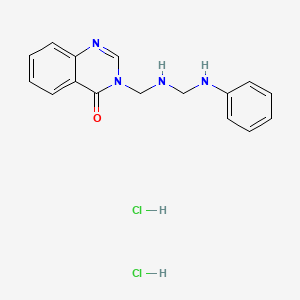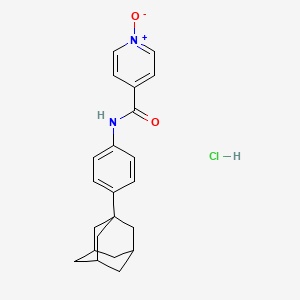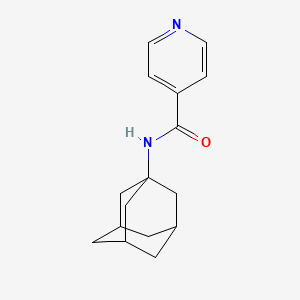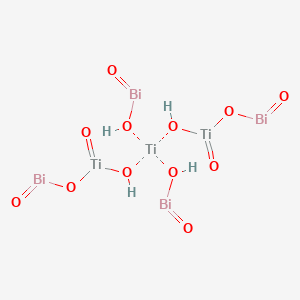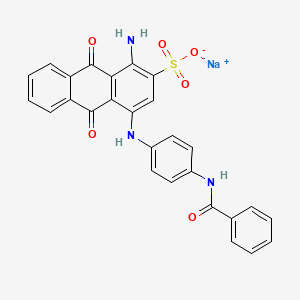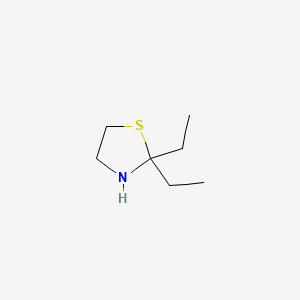
2,2-Diethylthiazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Diethylthiazolidine is a heterocyclic organic compound featuring a five-membered ring with sulfur and nitrogen atoms. This compound is part of the thiazolidine family, known for its diverse applications in organic synthesis and medicinal chemistry. The presence of sulfur and nitrogen in the ring structure imparts unique chemical properties, making it a valuable intermediate in various chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diethylthiazolidine typically involves the cyclization of mercaptamine and acetone under specific conditions. The reaction is carried out in the presence of cyclohexane and sodium hydroxide, which facilitates the cyclization process. The reaction mixture is refluxed, and the product is obtained through filtration, desalting, and distillation .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The industrial production process is designed to be efficient and environmentally friendly, minimizing waste and energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Diethylthiazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives with different substituents.
Substitution: The nitrogen and sulfur atoms in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Various thiazolidine derivatives.
Substitution: Alkylated or acylated thiazolidine compounds.
Applications De Recherche Scientifique
2,2-Diethylthiazolidine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals
Mécanisme D'action
The mechanism of action of 2,2-Diethylthiazolidine involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with proteins and enzymes, modulating their activity. The sulfur and nitrogen atoms in the ring structure play a crucial role in these interactions, facilitating the formation of covalent bonds with target molecules. This mechanism underlies its biological and therapeutic effects .
Comparaison Avec Des Composés Similaires
- 2,2-Dimethylthiazolidine
- 2,2-Diethylthiazolidine-4-carboxylic acid
- Thiazolidine-4-carboxylic acid
Comparison: this compound is unique due to its specific substituents, which influence its chemical reactivity and biological activity. Compared to 2,2-Dimethylthiazolidine, the ethyl groups in this compound provide different steric and electronic effects, leading to variations in reaction outcomes and applications.
Propriétés
Numéro CAS |
766-27-8 |
|---|---|
Formule moléculaire |
C7H15NS |
Poids moléculaire |
145.27 g/mol |
Nom IUPAC |
2,2-diethyl-1,3-thiazolidine |
InChI |
InChI=1S/C7H15NS/c1-3-7(4-2)8-5-6-9-7/h8H,3-6H2,1-2H3 |
Clé InChI |
JQIBJYGPKFIOHE-UHFFFAOYSA-N |
SMILES canonique |
CCC1(NCCS1)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Octadecanamide, N,N'-[1,2-ethanediylbis(imino-2,1-ethanediyl)]bis-](/img/structure/B13757396.png)
![(6-(Cyclopropylamino)imidazo[1,2-b]pyridazin-2-yl)methanol](/img/structure/B13757410.png)



![3-[(4-Ethylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13757437.png)
